molecular formula C12H12N2O B1628813 3-Methoxy-4-pyridin-2-ylaniline CAS No. 605652-55-9

3-Methoxy-4-pyridin-2-ylaniline

Cat. No. B1628813
M. Wt: 200.24 g/mol
InChI Key: WXQOYPSHACGEBA-UHFFFAOYSA-N
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Patent
US07105533B2

Procedure details

A solution of 3-methoxy-4-pyridin-2-ylaniline (130 mg, 0.65 mmol) and 2-nitrobenzaldehyde (100 mg, 0.65 mmol) in toluene (1 mL) was heated to 60° C. for 12 h and the reaction mixture was concentrated to afford 3-methoxy-N-[2-nitrophenyl)methylidene]-4-pyridin-2-ylaniline. The 3-methoxy-N-[2-nitrophenyl)methylidene]-4-pyridin-2-ylaniline was dissolved in freshly distilled triethylphosphite (1.1 mL) and was heated to 110° C. for 5 h under an atmosphere of nitrogen. The reaction was cooled to 60° C. and the triethylphosphite was distilled off leaving a residue which was purified by flash column chromatography on silica gel eluting with EtOAc:hexanes (1:9 to 3:2) to afford the desired 2-(3-methoxy-4-pyridin-2-ylphenyl)-2H-indazole. 1H NMR (CDCl3, 500 MHz) δ 8.74 (m, 1H), 8.50 (s, 1H), 7.99 (d, 1H), 7.92 (dt, 1H), 7.83 (d, 1H), 7.75 (m, 3H), 7.52 (dd, 1H), 7.36 (ddd, 1H), 7.25, ddd, 1H), 7.14 (dd, 1H), 4.05 (s, 3H) ppm. 13C NMR (CDCl3, 125 MHz) δ 157.9, 154.9, 149.7, 149.5, 141.6, 135.7, 132.0, 128.4, 127.0, 125.1, 122.8, 122.5, 121.9, 120.6, 120.4, 117.8, 112.4, 104.7, 56.0 ppm. MS (ESI) 302 (M)+.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)[NH2:6].[N+](C1C=CC=CC=1C=O)([O-])=O>C1(C)C=CC=CC=1>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:9]1[CH:3]=[CH:4][C:5]([NH2:6])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
COC=1C=C(N)C=CC1C1=NC=CC=C1
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.